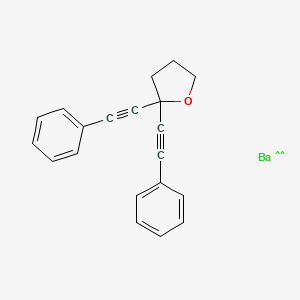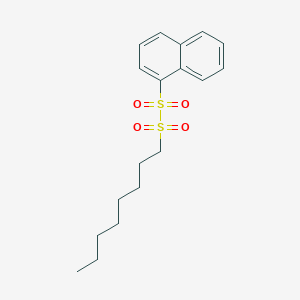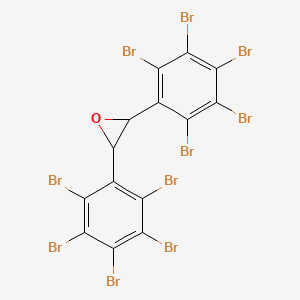
2,3-Bis(pentabromophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(pentabromophenyl)oxirane is a brominated organic compound known for its unique chemical structure and properties It features an oxirane ring (a three-membered cyclic ether) substituted with two pentabromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(pentabromophenyl)oxirane typically involves the reaction of pentabromophenyl derivatives with epoxide precursors. One common method is the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the formation of the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(pentabromophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like MCPBA are commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Bis(pentabromophenyl)oxirane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Bis(pentabromophenyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various functional groups, which can interact with molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
2,3-Bis(p-methoxyphenyl)oxirane: Similar in structure but with methoxy groups instead of bromine atoms.
Bis(pentabromophenyl) ether: Another brominated compound used as a flame retardant.
Uniqueness: 2,3-Bis(pentabromophenyl)oxirane is unique due to its high bromine content, which imparts significant flame-retardant properties. Its reactivity and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
141800-94-4 |
|---|---|
Formule moléculaire |
C14H2Br10O |
Poids moléculaire |
985.2 g/mol |
Nom IUPAC |
2,3-bis(2,3,4,5,6-pentabromophenyl)oxirane |
InChI |
InChI=1S/C14H2Br10O/c15-3-1(4(16)8(20)11(23)7(3)19)13-14(25-13)2-5(17)9(21)12(24)10(22)6(2)18/h13-14H |
Clé InChI |
SHCZCOGXKWVGBZ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(O1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


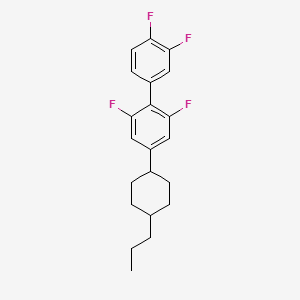
![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
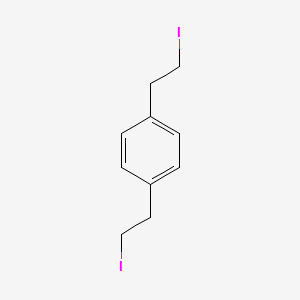
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
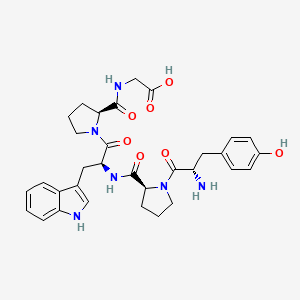
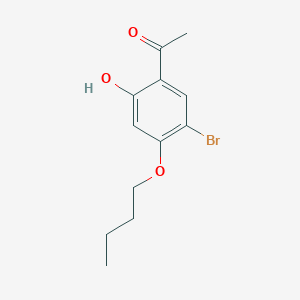
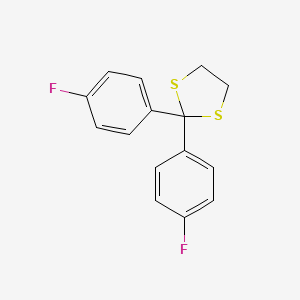

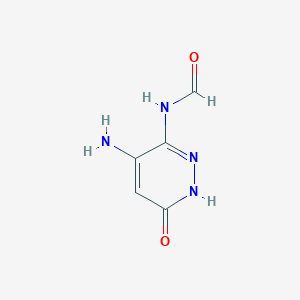
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
